

The Multifaceted Biological Activities of 4-Hydroxy-3-methoxybenzohydrazide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzohydrazide

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Introduction

4-Hydroxy-3-methoxybenzohydrazide, a derivative of the naturally occurring phenolic compound vanillic acid, serves as a versatile scaffold for the synthesis of a wide array of derivatives exhibiting significant biological activities. These derivatives, often incorporating hydrazone linkages, have garnered considerable attention in medicinal chemistry due to their potential therapeutic applications. This technical guide provides an in-depth overview of the diverse biological activities of **4-Hydroxy-3-methoxybenzohydrazide** derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities

Derivatives of **4-hydroxy-3-methoxybenzohydrazide** have demonstrated a broad spectrum of pharmacological effects, which are largely attributed to the presence of the hydrazone group (-CO-NH-N=CH-) and the phenolic moiety. These structural features contribute to their ability to interact with various biological targets.

Anticancer Activity

Hydrazone derivatives of **4-hydroxy-3-methoxybenzohydrazide** have emerged as a promising class of anticancer agents.^[1] Numerous studies have reported their cytotoxic effects against a range of human cancer cell lines. For instance, certain hydrazide-hydrazone derivatives have shown potent activity against human liver (HepG2) and leukaemia (Jurkat) cancer cell lines, with IC₅₀ values significantly lower than the standard anticancer drug 5-Fluorouracil.^[2] Some compounds have demonstrated selectivity towards specific cancer cell lines, such as prostate cancer (PPC-1) and melanoma (IGR39).^[3] The anticancer mechanism of these derivatives is believed to involve the induction of apoptosis and cell cycle arrest. For example, a quinoline hydrazide derivative was found to induce G1 cell cycle arrest and upregulate the cell cycle regulating protein p27kip1.^[4]

Antimicrobial Activity

The antimicrobial properties of **4-hydroxy-3-methoxybenzohydrazide** derivatives are well-documented. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.^{[5][6]} Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have demonstrated activity against *Staplylococcus aureus*, *Escherichia coli*, and *Pseudomonas aeruginosa*.^[6] The presence and position of hydroxyl groups on the aromatic ring have been shown to be important for enhancing antimicrobial activity.^[6] Some Schiff base derivatives have also shown remarkable antibacterial effects against *Streptococcus pneumoniae*, *Haemophilus influenzae*, and *Enterococcus faecalis*.^[7] The proposed mechanism of antibacterial action for some of these derivatives involves the inhibition of essential bacterial enzymes, such as β -ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.^[8]

Antioxidant Activity

Many **4-hydroxy-3-methoxybenzohydrazide** derivatives exhibit significant antioxidant properties, which are often attributed to the phenolic hydroxyl group that can act as a hydrogen donor to scavenge free radicals.^{[5][9]} Their radical-scavenging activities have been evaluated using various assays, including the DPPH and ABTS methods.^[10] Vanillic acid itself has been shown to have potent antioxidant effects by scavenging free radicals and protecting against oxidative stress-related damage.^{[9][11][12]} The antioxidant capacity of these derivatives makes them potential candidates for mitigating oxidative stress-related diseases.

Enzyme Inhibition

Derivatives of **4-hydroxy-3-methoxybenzohydrazide** have been investigated as inhibitors of several enzymes implicated in disease pathogenesis.

- Tyrosinase Inhibition: Certain (E)-N'-benzylidene-**4-hydroxy-3-methoxybenzohydrazide** derivatives have shown promising inhibitory activity against tyrosinase, a key enzyme in melanin synthesis. One such derivative exhibited competitive inhibition with an IC₅₀ value comparable to the standard inhibitor, kojic acid.[13]
- Aldose Reductase Inhibition: Novel acyl hydrazones derived from vanillin have demonstrated potent inhibition of aldose reductase, an enzyme involved in the polyol pathway and implicated in diabetic complications. Some of these compounds were found to be significantly more effective than the standard drug epalrestat.[14][15]
- β -Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Inhibition: As mentioned earlier, vanillic acylhydrazone derivatives have been developed as potent inhibitors of *E. coli* FabH, exhibiting strong broad-spectrum antibacterial activity.[8]
- Antiglycation Activity: Several 4-methoxybenzoylhydrazones have shown potent antiglycation activity, with some compounds being more active than the standard, rutin. This activity is crucial in preventing the formation of advanced glycation end products (AGEs) implicated in diabetic complications.[16]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various **4-Hydroxy-3-methoxybenzohydrazide** derivatives as reported in the literature.

Table 1: Anticancer Activity

Compound Class	Cell Line	IC50 (µM)	Reference
Hydrazide-hydrazone	Jurkat (Leukaemia)	3.14	[2]
Hydrazide-hydrazone	HepG2 (Liver Cancer)	2.82 - 7.61	[2]
Diphenylamine-pyrrolidinone-hydrazone	PPC-1 (Prostate Cancer)	2.5 - 20.2	[3]
Diphenylamine-pyrrolidinone-hydrazone	IGR39 (Melanoma)	2.5 - 20.2	[3]
Quinoline Hydrazides	SH-SY5Y (Neuroblastoma)	2.9 - 5.7	[4]
Quinoline Hydrazides	Kelly (Neuroblastoma)	1.3 - 2.4	[4]
Quinoline Hydrazides	MCF-7 (Breast Cancer)	> 25	[4]
Quinoline Hydrazides	MDA-MB-231 (Breast Cancer)	18.8	[4]

Table 2: Antimicrobial Activity

Compound Class	Bacterial Strain	MIC (µg/mL)	Reference
Vanillic acylhydrazone	Various bacterial strains	0.39 - 1.56	[8]

Table 3: Enzyme Inhibition

Compound Class	Enzyme	IC50 (μM)	Reference
(E)-N'-benzylidene-4-hydroxy-3-methoxybenzohydrazide	Tyrosinase	25.82	[13]
Acyl hydrazones from vanillin	Aldose Reductase	0.094 - 0.430	[15]
Vanillic acylhydrazones	E. coli FabH	2.5	[8]
4-methoxybenzoylhydrazones	Glycation	216.52 - 748.71	[16]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature for evaluating the biological activities of **4-hydroxy-3-methoxybenzohydrazide** derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1×10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.

- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Agar Well Diffusion for Antimicrobial Screening

This method is used to assess the antimicrobial activity of the compounds.

- Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1.5×10^8 CFU/mL) is prepared.
- Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
- Inoculation: The solidified agar surface is uniformly swabbed with the prepared bacterial inoculum.
- Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
- Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included.
- Incubation: The plates are incubated at 37°C for 24 hours.
- Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

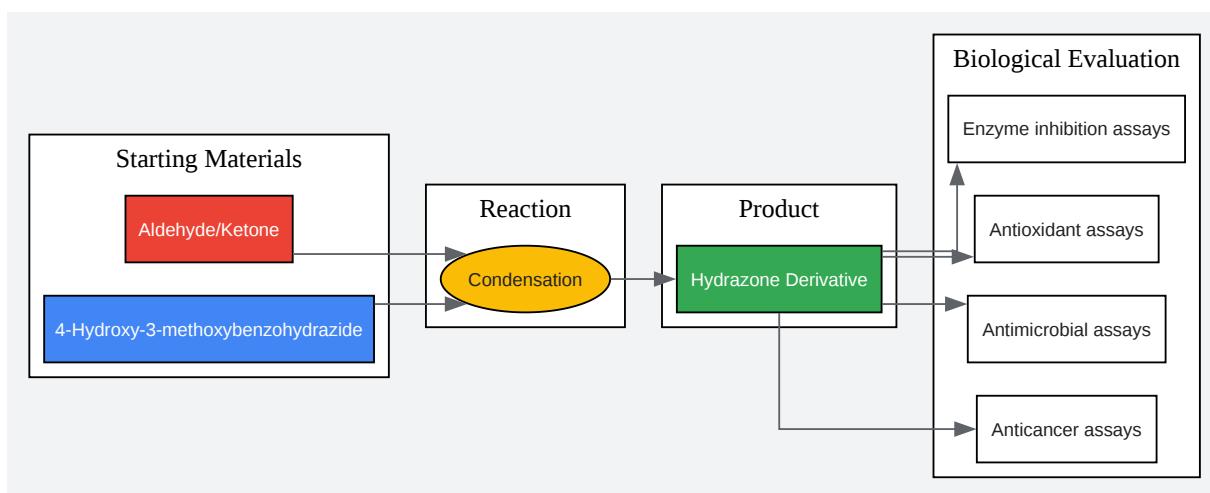
DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

- Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at 517 nm.
- Reaction Mixture: A specific volume of the test compound solution at various concentrations is mixed with the DPPH solution.
- Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$, where A_{control} is the absorbance of the DPPH solution without the sample and A_{sample} is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

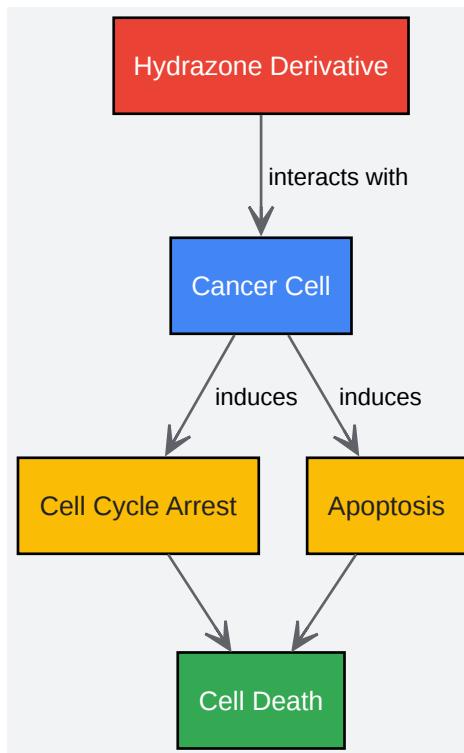
Visualizations

The following diagrams illustrate key concepts related to the biological activities of **4-hydroxy-3-methoxybenzohydrazide** derivatives.

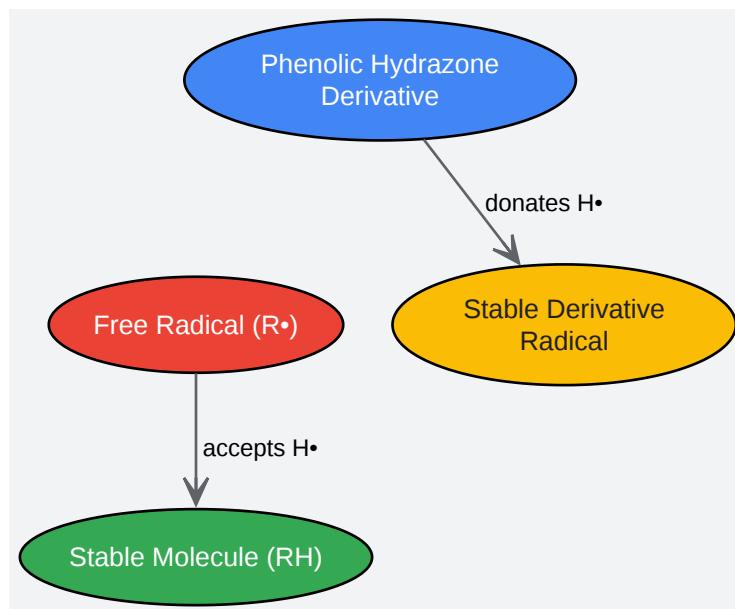


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Caption: General workflow for the synthesis and biological evaluation of **4-Hydroxy-3-methoxybenzohydrazide** derivatives.

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Caption: Postulated mechanism of anticancer activity for hydrazone derivatives.

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Caption: Mechanism of free radical scavenging by phenolic hydrazone derivatives.

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